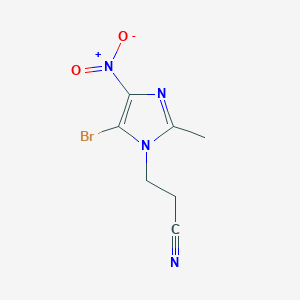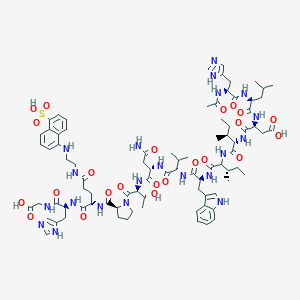![molecular formula C7H6N2S B164078 3-Methylisothiazolo[4,5-c]pyridine CAS No. 129211-95-6](/img/structure/B164078.png)
3-Methylisothiazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. The resulting product has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-Methylisothiazolo[4,5-c]pyridine is not fully understood, but it is believed to act through a variety of pathways. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Methylisothiazolo[4,5-c]pyridine are varied and depend on the specific application. The compound has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to exhibit antimicrobial activity against a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylisothiazolo[4,5-c]pyridine in lab experiments include its high purity, low toxicity, and ability to penetrate cell membranes. The compound is also relatively easy to synthesize and purify, making it an attractive candidate for research. However, the compound's mechanism of action is not fully understood, and its potential side effects are not well documented.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Methylisothiazolo[4,5-c]pyridine. One area of interest is the compound's potential use as a drug delivery system. The compound's ability to penetrate cell membranes makes it an attractive candidate for delivering drugs to specific targets within the body. Another area of interest is the compound's potential use in developing new antimicrobial and anticancer agents. The compound's unique chemical properties make it a promising candidate for developing new drugs that target specific pathways within cells.
Conclusion
In conclusion, 3-Methylisothiazolo[4,5-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. The compound has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound's mechanism of action is not fully understood, but it has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's advantages and limitations for lab experiments make it an attractive candidate for research, and there are many potential future directions for studying this compound.
Synthesemethoden
The synthesis of 3-Methylisothiazolo[4,5-c]pyridine involves a multistep process that begins with the reaction of 2-aminopyridine with chloroacetic acid to form a 2-(chloromethyl)pyridine intermediate. This intermediate is then reacted with thiourea to form the desired product. The reaction is catalyzed by a variety of reagents, including copper(II) sulfate, sodium hydroxide, and triethylamine. The resulting product is purified through a series of recrystallization steps to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
3-Methylisothiazolo[4,5-c]pyridine has been studied extensively for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Eigenschaften
CAS-Nummer |
129211-95-6 |
|---|---|
Produktname |
3-Methylisothiazolo[4,5-c]pyridine |
Molekularformel |
C7H6N2S |
Molekulargewicht |
150.2 g/mol |
IUPAC-Name |
3-methyl-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2S/c1-5-6-4-8-3-2-7(6)10-9-5/h2-4H,1H3 |
InChI-Schlüssel |
QDDWKLMKTMWXOH-UHFFFAOYSA-N |
SMILES |
CC1=NSC2=C1C=NC=C2 |
Kanonische SMILES |
CC1=NSC2=C1C=NC=C2 |
Synonyme |
Isothiazolo[4,5-c]pyridine, 3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)


![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)


